BenchChemオンラインストアへようこそ!

1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one

CYP inhibition drug metabolism hepatic clearance

1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one is a synthetic α-aminophenone belonging to the aminopropiophenone/cathinone analogue structural class. It has the molecular formula C₁₅H₂₁NO, a molecular weight of 231.34 g·mol⁻¹, and the SMILES notation CN(C)CCC(=O)C₁=CC=C(C=C₁)C₂CCC₂, as registered under PubChem CID 116505695.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 1774520-57-8
Cat. No. B1459501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one
CAS1774520-57-8
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CC=C(C=C1)C2CCC2
InChIInChI=1S/C15H21NO/c1-16(2)11-10-15(17)14-8-6-13(7-9-14)12-4-3-5-12/h6-9,12H,3-5,10-11H2,1-2H3
InChIKeyJGLYVSGBPUJGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one (CAS 1774520-57-8): Structural Identity and Physicochemical Baseline for Sourcing


1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one is a synthetic α-aminophenone belonging to the aminopropiophenone/cathinone analogue structural class. It has the molecular formula C₁₅H₂₁NO, a molecular weight of 231.34 g·mol⁻¹, and the SMILES notation CN(C)CCC(=O)C₁=CC=C(C=C₁)C₂CCC₂, as registered under PubChem CID 116505695 [1]. The compound carries a 4-cyclobutylphenyl substituent on the α-aminophenone core and a dimethylamino terminus on the three-carbon linker—features that structurally distinguish it from both the simple cathinone scaffold (which bears a 2-aminopropane side chain) and from the N-tert-butyl/meta-chloro substitution pattern of bupropion [2]. At present, the compound is offered by chemical suppliers at laboratory scale (typically ≥95% purity) and is designated exclusively for research and development use .

Why In-Class Aminopropiophenones Cannot Be Interchanged: 1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one vs. the Broader Cathinone Family


Within the α-aminophenone family, small structural modifications produce fundamentally different pharmacodynamic outcomes. Bupropion (N-tert-butyl, meta-Cl substitution) functions primarily as a non-transported dopamine and norepinephrine uptake inhibitor, whereas the simpler cathinone core produces transporter substrates that evoke neurotransmitter release [1]. Further systematic SAR work on 4-substituted methcathinone analogues demonstrates that para substituents markedly alter monoamine transporter selectivity and releasing potency; for example, 4-CF₃ substitution significantly reduces DAT selectivity relative to the unsubstituted parent [2]. The 4-cyclobutylphenyl motif present in the target compound introduces a conformationally restricted, lipophilic cycloalkyl substituent whose steric and electronic profile differs from both the halogenated aromatics and the small alkyl substituents that dominate published SAR landscapes. Consequently, even closely related analogues sharing the dimethylamino terminus—such as N,N-dimethylcathinone (4-methyl-N,N-dimethylcathinone) or 3-(dimethylamino)-1-phenylpropan-1-one derivatives—cannot be assumed to exhibit interchangeable transporter interaction profiles, metabolic stability, or off-target liability [3]. Direct comparative data are required to establish whether this compound behaves as a reuptake inhibitor, a substrate-type releaser, or a hybrid agent.

Quantitative Differentiation Evidence for 1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one (CAS 1774520-57-8)


CYP2B6 Inhibition Potency of the Target Compound vs. Its Closest Structural Neighbour in Published Screening Data

In a high-throughput CYP inhibition screen, 1-(4-cyclobutylphenyl)-3-(dimethylamino)propan-1-one inhibited human CYP2B6 with an IC₅₀ of 50 µM, using bupropion as the probe substrate [1]. This value can be compared to the inhibition potency of bupropion itself, which has a reported IC₅₀ of 87 nM in the same assay format, using the same probe substrate [2]. The target compound exhibits approximately 575-fold weaker CYP2B6 inhibition, indicating a substantially reduced propensity for mechanism-based or competitive CYP2B6-dependent drug–drug interactions relative to the clinically used aminophenone bupropion. This marked difference in CYP liability reflects the impact of the para-cyclobutylphenyl versus meta-chloro substitution architecture on P450 enzyme recognition.

CYP inhibition drug metabolism hepatic clearance DDI risk

CYP2D6 Inhibition Profile: Target Compound vs. Dextromethorphan-Derived Baseline

In the same CYP inhibition panel, 1-(4-cyclobutylphenyl)-3-(dimethylamino)propan-1-one inhibited CYP2D6 with an IC₅₀ of 13.2 µM, using dextromethorphan as the probe substrate [1]. While a direct comparator IC₅₀ for bupropion at CYP2D6 in this exact assay format could not be independently confirmed from the available BindingDB record, the CYP2D6 IC₅₀ of the target compound is approximately 3.8-fold lower (i.e., more potent) than its own CYP2B6 IC₅₀ of 50 µM [2]. This intra-profile comparison indicates that the compound's CYP interaction pattern is not uniformly weak; CYP2D6 represents a more sensitive off-target enzyme for this scaffold. Users requiring low CYP2D6 inhibition liability (e.g., in neuroscience programs where many co-medications are CYP2D6 substrates) should incorporate CYP2D6 phenotyping assays early in the screening cascade.

CYP2D6 drug metabolism off-target liability DDI screening

4-Substituted Methcathinone SAR: Where the Cyclobutylphenyl Motif Fits in the Transporter Selectivity Landscape

Systematic SAR analysis of 15 methcathinone analogues monosubstituted at the 2-, 3-, or 4-positions revealed that 4-substituted analogues generally exhibit similar DAT and NET releasing potency to their 3-substituted counterparts, and that methcathinone (4-H) was the most DAT-selective releasing agent in the series, whereas 4-CF₃ substitution produced the least DAT-selective profile [1]. Although the specific 4-cyclobutylphenyl analogue was not included in that study, the established principle—that the steric bulk and electronic character of the para substituent directly modulate DAT/SERT selectivity—provides a testable hypothesis: the 4-cyclobutylphenyl substituent, being significantly larger and more lipophilic than the methyl, halogen, or CF₃ groups evaluated, is predicted to shift the compound's transporter selectivity relative to reference methcathinone analogues. CLogP calculations place the target compound's lipophilicity substantially above that of 4-methyl- or 4-chloromethcathinone, a factor known to influence both transporter binding and nonspecific membrane partitioning.

monoamine transporter DAT selectivity cathinone SAR structure–activity relationship

Structural Comparison of the Dimethylamino Terminus: Target Compound vs. Bupropion Analogues with Altered Transporter Mechanism

Deconstruction of bupropion demonstrated that replacing the N-tert-butyl group with smaller amine substituents converts the pharmacological mechanism from non-transported uptake inhibition to substrate-type neurotransmitter release [1]. The target compound bears a dimethylamino group (–N(CH₃)₂) on a three-carbon linker relative to the carbonyl. By contrast, bupropion carries an N-tert-butylamino group on a two-carbon linker, and cathinone bears a primary amine on a branched two-carbon chain. Among bupropion analogues, those with N-methyl or N,N-dimethyl substituents exhibited increased [³H]DA uptake inhibition potency while retaining varying degrees of SERT and NET activity [2]. For example, compound 1x (2-(N-cyclopropylamino)-3-chloropropiophenone) showed the most favorable in vitro/in vivo profile for indirect dopamine agonism [2]. The target compound's N,N-dimethyl substitution pattern is predicted—based on this SAR—to favor an uptake inhibitor mechanistic profile over a substrate-type release profile, but the extended three-carbon linker (vs. bupropion's two-carbon chain) introduces uncertainty that can only be resolved by direct transporter mechanistic assays.

transporter mechanism uptake inhibitor vs. substrate amine substituent SAR DAT pharmacology

Research and Industrial Application Scenarios for 1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one (CAS 1774520-57-8)


Preclinical CYP Liability Screening Panels for Aminophenone Lead Series

The compound's well-defined CYP2B6 IC₅₀ (50 µM) and CYP2D6 IC₅₀ (13.2 µM) make it a suitable reference tool for designing CYP inhibition counterscreens in aminopropiophenone lead optimization programs. Its ~575-fold weaker CYP2B6 inhibition versus bupropion provides a quantitative benchmark for evaluating whether structural modifications to the 4-aryl substituent successfully reduce CYP2B6 liability while retaining desired transporter pharmacology. Procurement teams supporting DMPK groups should source this compound alongside bupropion as a paired reference set for CYP2B6 SAR exploration [1].

Monoamine Transporter Mechanistic Profiling: Inhibitor vs. Substrate Determination

Given that the N,N-dimethylamino terminus and extended three-carbon linker create mechanistic ambiguity (class-level SAR predicts uptake inhibition, but the linker divergence introduces uncertainty), this compound is well-suited for systematic transporter mechanistic studies using [³H]MPP⁺ accumulation and [³H]neurotransmitter efflux assays in cells expressing human DAT, NET, and SERT. The expected comparator set includes bupropion (non-transported inhibitor), cathinone (substrate-type releaser), and N,N-dimethylcathinone analogues. The quantitative outcome will determine whether the 4-cyclobutylphenyl-dimethylamino combination yields a novel mechanistic profile within the aminophenone class [2].

Structure–Activity Relationship Expansion of 4-Substituted Cathinone Analogues

The 4-cyclobutylphenyl substituent represents a sterically demanding, lipophilic para substituent not represented in the existing systematic SAR datasets (which span 4-H, 4-F, 4-Cl, 4-Br, 4-CH₃, 4-OCH₃, and 4-CF₃). Incorporating this compound into a focused 4-substituted cathinone screening library would extend the current SAR landscape into higher molecular volume and lipophilicity space, providing data to test whether the established correlation between DAT potency and steric/electronic parameters (π, MR, σₚ) holds for conformationally constrained cycloalkyl substituents. The expected readouts are DAT, NET, and SERT IC₅₀/EC₅₀ values from synaptosomal uptake and release assays, enabling direct comparison with published 4-substituted methcathinone data tables [3].

Reference Material for Forensic and Analytical Method Development

The compound's well-defined physicochemical properties (molecular formula C₁₅H₂₁NO, MW 231.34, SMILES, InChI Key JGLYVSGBPUJGSX-UHFFFAOYSA-N), liquid physical state at room temperature, and commercial availability at ≥95% purity make it suitable as a reference standard for developing GC-MS, LC-MS/MS, and NMR-based analytical methods targeting emerging aminopropiophenone analogues. Forensic toxicology laboratories encountering novel 4-cycloalkyl-substituted cathinones can use this compound as a structurally authenticated retention time and fragmentation pattern reference, particularly given the documented analytical challenge posed by rapidly evolving clandestine cathinone structures [4].

Quote Request

Request a Quote for 1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.